molecular formula C23H21N7O B612047 Entospletinib CAS No. 1229208-44-9

Entospletinib

Cat. No.: B612047
CAS No.: 1229208-44-9
M. Wt: 411.5 g/mol
InChI Key: XSMSNFMDVXXHGJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Entospletinib selectively inhibits SYK, a cytoplasmic protein tyrosine kinase predominantly expressed in cells of hematopoietic lineage . SYK functions to couple activated immunoreceptors to downstream signaling pathways, eliciting a range of diverse biological functions, including cellular development, function, proliferation, differentiation, and adhesion .

Cellular Effects

This compound has shown clinical activity in subjects with relapsed or refractory CLL, influencing cell function and impacting cell signaling pathways . It has also been combined with chemotherapy in untreated AML, demonstrating safety and efficacy .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ATP pocket of the active site of SYK, disrupting the kinase activity of the enzyme . This inhibition of SYK can lead to changes in gene expression and impacts on cellular development, function, proliferation, differentiation, and adhesion .

Temporal Effects in Laboratory Settings

In a phase 2 study, participants received 800 mg of this compound twice daily, showing clinical activity in subjects with relapsed or refractory CLL . The progression-free survival rate at 24 weeks was 70.1%, indicating the product’s stability and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, the studies do indicate that this compound was well-tolerated in patients with AML when combined with intensive chemotherapy .

Metabolic Pathways

SYK, the target of this compound, is involved in various metabolic pathways, coupling activated immunoreceptors to downstream signaling pathways . The inhibition of SYK by this compound could potentially impact these metabolic pathways.

Transport and Distribution

As an orally bioavailable drug, it is likely to be distributed systemically .

Subcellular Localization

Given that its target, SYK, is a cytoplasmic protein, it is likely that this compound also localizes to the cytoplasm to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Entospletinib is synthesized through a multi-step process involving the formation of an imidazo[1,2-a]pyrazine core structure. The key steps include:

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Entospletinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Entospletinib has a wide range of scientific research applications, including:

Mechanism of Action

Entospletinib exerts its effects by selectively inhibiting spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that plays a critical role in B-cell receptor signaling. By inhibiting SYK, this compound disrupts the signaling pathways that promote the survival and proliferation of malignant B-cells. This leads to apoptosis and reduced tumor growth . The molecular targets and pathways involved include the B-cell receptor signaling cascade and downstream effectors such as phosphoinositide 3-kinase (PI3K) and Bruton tyrosine kinase (BTK) .

Properties

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317670
Record name Entospletinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229208-44-9
Record name Entospletinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entospletinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entospletinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entospletinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTOSPLETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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